molecular formula C29H27N3O3 B251419 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide

Katalognummer: B251419
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: OHNJIDYIBYHBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.

Wirkmechanismus

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates a signaling pathway that is important for learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing cAMP levels and BDNF expression, this compound has been shown to reduce inflammation in the brain and improve mitochondrial function. These effects are thought to contribute to the therapeutic potential of this compound for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is that it has shown good bioavailability and pharmacokinetics in preclinical studies, suggesting that it may be suitable for oral administration in humans. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound may have off-target effects on other PDE4 isoforms, which could limit its specificity and potentially lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide. One area of interest is the potential for this compound to be used in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more specific PDE4D inhibitors that could have improved efficacy and reduced side effects compared to this compound. Finally, further preclinical studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The first step involves the reaction of 4-benzoylpiperazine with 2-bromo-1-naphthol to form 2-(1-naphthyloxy)-N-(4-benzoyl-1-piperazinyl)acetamide. This intermediate is then reacted with 2-bromo-N-(4-chlorophenyl)acetamide to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide has been extensively studied in preclinical models for its potential therapeutic effects on neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In animal models of Fragile X syndrome, this compound has been shown to improve social behavior and reduce hyperactivity. These results suggest that this compound may have broad therapeutic potential for the treatment of neurological disorders.

Eigenschaften

Molekularformel

C29H27N3O3

Molekulargewicht

465.5 g/mol

IUPAC-Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C29H27N3O3/c33-28(21-35-27-16-8-12-22-9-4-5-13-24(22)27)30-25-14-6-7-15-26(25)31-17-19-32(20-18-31)29(34)23-10-2-1-3-11-23/h1-16H,17-21H2,(H,30,33)

InChI-Schlüssel

OHNJIDYIBYHBTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.